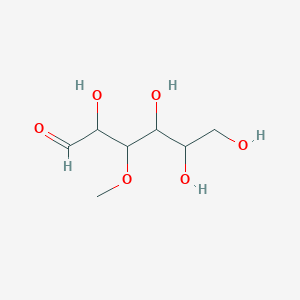
3-O-Methyl-d-glucose
概要
説明
3-O-Methyl-d-glucose is an organic compound that belongs to the class of glucose derivatives. It is a non-metabolizable glucose analogue, meaning it is not phosphorylated by hexokinase and thus does not undergo glycolysis . This compound is often used as a marker to assess glucose transport by evaluating its uptake within various cells and organ systems .
準備方法
3-O-メチル-D-グルコースは、化学的または酵素的方法によって合成できます。化学合成は通常、グルコースのメチル化を含みます。 一般的な方法の1つは、水酸化ナトリウムまたは酸化銀などの塩基の存在下で、グルコースをヨウ化メチルと反応させることです 。 別の方法には、塩基性溶液中の硫酸ジメチルの使用が含まれます 。工業生産方法は異なる場合がありますが、一般的にはメチル化反応の同様の原理に従います。
化学反応の分析
3-O-メチル-D-グルコースは、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、対応する酸またはアルデヒドを形成するために酸化できます。
還元: 還元反応は、それをアルコールに変換できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ヨウ化メチルなどのメチル化剤などがあります 。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究への応用
3-O-メチル-D-グルコースは、科学研究において幅広い用途があります。
化学: グルコース輸送と代謝の研究における基質として使用されます。
生物学: これは、さまざまな細胞や組織におけるグルコースの取り込みを評価するためのマーカーとして役立ちます.
科学的研究の応用
3-O-Methyl-d-glucose has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in studies of glucose transport and metabolism.
Biology: It serves as a marker to evaluate glucose uptake in various cells and tissues.
作用機序
3-O-メチル-D-グルコースの主要な作用機序は、グルコースアナログとしての役割に関係しています。それは細胞への輸送のためにグルコースと競合しますが、さらに代謝されません。 この特性により、グルコース輸送メカニズムを研究し、グルコース取り込み阻害剤の効果を評価するのに役立ちます 。 これは、膵臓のランゲルハンス島β細胞の細胞膜全体でのグルコース濃度の平衡を遅らせることにより、グルコース誘発性インスリン分泌を阻害することができます .
6. 類似の化合物との比較
3-O-メチル-D-グルコースは、非代謝性であるため、グルコースアナログの中でユニークです。類似の化合物には以下が含まれます。
2-デオキシ-D-グルコース: リン酸化されるがさらに代謝されない別のグルコースアナログであり、がん研究によく使用されます。
6-デオキシ-D-グルコース: 6位にヒドロキシル基がないグルコース誘導体であり、代謝研究に使用されます。
メチル-α-D-グルコシド: さまざまな生化学的アッセイで使用されるメチル化グルコース誘導体.
これらの化合物は、構造と機能に類似性がありますが、特定の用途と代謝経路が異なります。
類似化合物との比較
3-O-Methyl-d-glucose is unique among glucose analogues due to its non-metabolizable nature. Similar compounds include:
2-Deoxy-d-glucose: Another glucose analogue that is phosphorylated but not further metabolized, often used in cancer research.
6-Deoxy-d-glucose: A glucose derivative lacking a hydroxyl group at the sixth position, used in metabolic studies.
Methyl-α-d-glucoside: A methylated glucose derivative used in various biochemical assays.
These compounds share similarities in their structure and function but differ in their specific applications and metabolic pathways.
特性
IUPAC Name |
2,4,5,6-tetrahydroxy-3-methoxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFNDVZYPHUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C=O)O)C(C(CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-72-5 | |
| Record name | D-Glucose, 3-O-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)

![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)


